molecular formula C16H13ClN2O3S3 B2541231 3-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide CAS No. 895456-87-8

3-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide

Cat. No. B2541231
CAS RN: 895456-87-8
M. Wt: 412.92
InChI Key: WLKWZLKXVZZXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities, including antiviral and antitumor properties. Sulfonamides are characterized by the presence of the sulfonyl group attached to an amine, and they have been extensively studied for their potential therapeutic applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves multiple steps, starting from basic aromatic acids or their derivatives. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, as described in one of the papers, begins with 4-chlorobenzoic acid. This compound undergoes esterification, hydrazination, salt formation, and cyclization to yield an intermediate thiadiazole thiol. This intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to form the final sulfonamide compounds . Although the specific synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide is not detailed in the provided papers, the general approach would likely be similar, involving the formation of the appropriate sulfonyl chloride intermediate and its subsequent reaction with the corresponding amine.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of the sulfonyl group and the aromatic rings, such as the chlorophenyl and thiophenyl groups, contribute to the compound's ability to interact with biological targets. The thiadiazole ring, in particular, is a heterocyclic compound that can enhance binding affinity and selectivity towards certain enzymes or receptors .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups. For example, the presence of an oxiranyl group in a related compound allows it to react with different nucleophiles, leading to the formation of a variety of products with potential antiviral activities . The reactivity of the sulfonamide group itself can also be exploited to create diverse derivatives, which can be screened for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogens, like chlorine, and the specific arrangement of the rings can affect these properties. These characteristics are important for the pharmacokinetics and pharmacodynamics of the compounds, as they determine how the drug is absorbed, distributed, metabolized, and excreted in the body.

Relevant Case Studies

Case studies involving sulfonamide derivatives often focus on their biological activities. For instance, some derivatives have shown anti-tobacco mosaic virus activity, indicating their potential as antiviral agents . In the field of oncology, certain sulfonamides have been identified as potent cell cycle inhibitors and have progressed to clinical trials due to their antimitotic properties and ability to disrupt tubulin polymerization . These studies highlight the therapeutic potential of sulfonamide derivatives and the importance of understanding their structure-activity relationships.

Scientific Research Applications

Synthesis and Biological Activities

  • Alzheimer's Disease Treatment Candidates :

    • A series of N-substituted derivatives of a compound structurally related to the query was synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) and evaluated for haemolytic activity, indicating their potential as therapeutic agents (Rehman et al., 2018).
  • Anticonvulsant Agents :

    • Derivatives containing a sulfonamide thiazole moiety were synthesized and evaluated for anticonvulsant activity. Some of these compounds showed significant protection against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
  • Antiviral Activity :

    • New sulfonamide derivatives were synthesized and shown to possess anti-tobacco mosaic virus activity, indicating their potential application in antiviral therapies (Chen et al., 2010).
  • Anticancer Agents :

    • Compounds with a core structure similar to the query were synthesized and evaluated for their proapoptotic activity on melanoma cell lines, demonstrating potential as anticancer agents (Yılmaz et al., 2015).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S3/c17-11-3-5-12(6-4-11)25(21,22)9-7-15(20)19-16-18-13(10-24-16)14-2-1-8-23-14/h1-6,8,10H,7,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKWZLKXVZZXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.